5-chloro-3-formyl-1H-indole-2-carboxylic Acid
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Overview
Description
5-chloro-3-formyl-1H-indole-2-carboxylic Acid is a chemical compound with the molecular formula C10H6ClNO3 . It is related to indole compounds, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One method involves the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF . Another method involves the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .Molecular Structure Analysis
The molecular structure of 5-chloro-3-formyl-1H-indole-2-carboxylic Acid includes a chlorine atom attached to the 5th carbon of the indole ring, a formyl group attached to the 3rd carbon, and a carboxylic acid group attached to the 2nd carbon . The compound has a molecular weight of 223.61 g/mol .Physical And Chemical Properties Analysis
5-chloro-3-formyl-1H-indole-2-carboxylic Acid has a molecular weight of 223.61 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . It has a topological polar surface area of 70.2 Ų .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- The compound has been used as a reactant for the preparation of indolyl alkenes , which possess antibacterial properties .
- Researchers have studied the intermolecular excited state proton transfer in both indole-2-carboxylic acid and indole-5-carboxylic acid using steady-state and time-resolved fluorescence spectroscopy .
- The indole scaffold is an essential heterocyclic system, serving as the basis for various biologically active molecules. Its diverse biological activities make it an attractive target for synthetic chemistry and drug discovery .
Antiviral Activity
Antibacterial Agents
Fluorescence Studies
Heterocyclic Chemistry
Safety And Hazards
Future Directions
The synthesis of indole derivatives, including 5-chloro-3-formyl-1H-indole-2-carboxylic Acid, has attracted increasing attention in recent years due to their biological activity and potential therapeutic applications . Future research may focus on optimizing the synthesis process and exploring the biological activity of these compounds .
properties
IUPAC Name |
5-chloro-3-formyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWPMCOCDJKMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-formyl-1H-indole-2-carboxylic Acid | |
CAS RN |
380448-07-7 |
Source
|
Record name | 5-chloro-3-formyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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